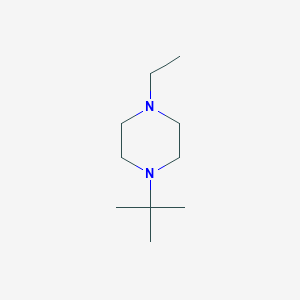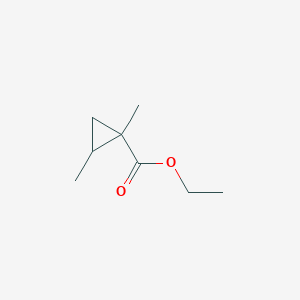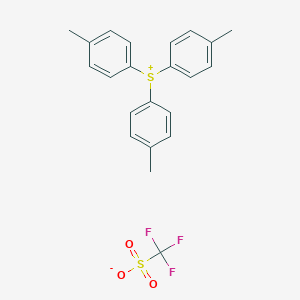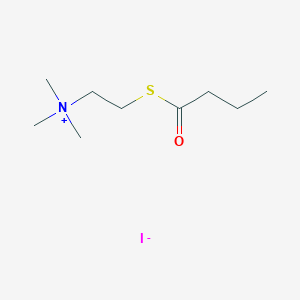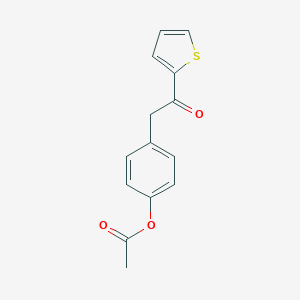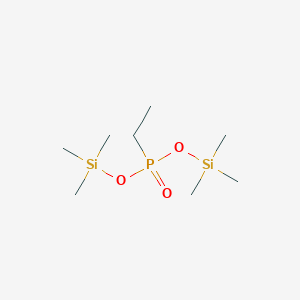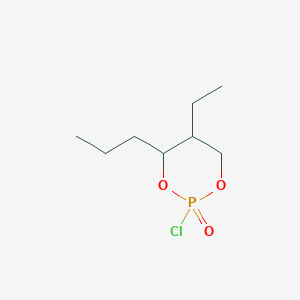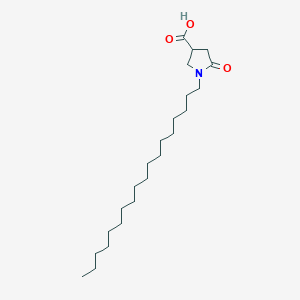![molecular formula C24H29NO3 B161189 Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate CAS No. 127697-58-9](/img/structure/B161189.png)
Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SRI 6409-94 involves the reaction of benzoic acid derivatives with tetrahydronaphthalene derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of SRI 6409-94 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
SRI 6409-94 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
SRI 6409-94 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a molecular tool to study the effects of retinol’s three-dimensional configuration on teratogenic activity.
Biology: Investigated for its effects on cellular processes and developmental biology.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
SRI 6409-94 exerts its effects by interacting with specific molecular targets and pathways. It is known to affect the three-dimensional configuration of retinol, which in turn influences its teratogenic activity. The compound binds to retinoic acid receptors and modulates gene expression, leading to various biological effects .
Comparación Con Compuestos Similares
SRI 6409-94 is unique due to its specific structural configuration and teratogenic properties. Similar compounds include:
Ro 13-6298: Another retinol analogue with similar properties.
All-trans-retinoic acid: A well-known retinoid with different biological effects.
13-cis-retinoic acid: Another retinoid used in various therapeutic applications
SRI 6409-94 stands out due to its specific use as a molecular tool to study retinol’s three-dimensional configuration and its teratogenic effects .
Propiedades
Número CAS |
127697-58-9 |
|---|---|
Fórmula molecular |
C24H29NO3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26) |
Clave InChI |
BACPJFZYTZYCNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Otros números CAS |
127697-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
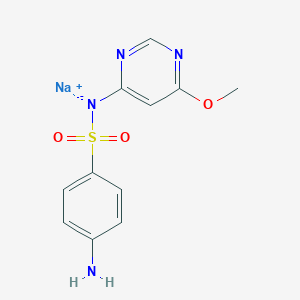
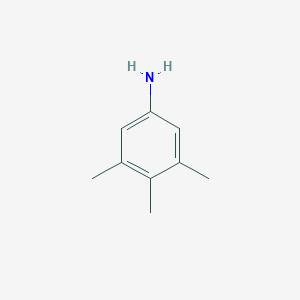
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)

